N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is a compound that combines a cyclopropane ring with a pyridine moiety, offering potential applications in medicinal chemistry due to its unique structural features. This compound is classified under cyclopropanecarboxamides, which are known for their biological activities, particularly in inhibiting various enzymes and cellular processes.
The compound can be synthesized through various methods, often involving cyclopropanation reactions or amide coupling techniques. It falls under the broader category of nitrogen-containing heterocycles, specifically focusing on compounds that include pyridine and cyclopropane structures. These types of compounds are studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide can be approached using several methodologies:
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide has a distinctive molecular structure characterized by:
The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide can undergo several chemical reactions:
The mechanism of action for N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide primarily involves its interaction with specific biological targets:
Studies suggest that compounds with similar structures exhibit significant anti-cancer properties by disrupting cellular signaling pathways.
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide exhibits several notable physical and chemical properties:
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide has potential applications in various scientific fields:
The molecule’s bioactivity stems from three critical features:
The cyclopropane’s geminal-disubstitution pattern further influences electronic distribution, lowering the amide’s pKa to strengthen hydrogen-bonding capacity—a feature exploited in kinase inhibitor design [3].
This scaffold is integral to advanced kinase inhibitors, particularly against c-Met, GSK-3β, and VEGFR:
GSK-3β Inhibition in Alzheimer’s Disease
c-Met Kinase Anticancer Agents
Table 2: Kinase Inhibition Profiles of Key Derivatives
Compound | Kinase Target | IC₅₀ (nM) | Cancer Cell Line Activity (IC₅₀, μM) |
---|---|---|---|
36 | GSK-3β | 70 | HT-22: >100; BV-2: 89.3 |
5a | c-Met | 4.27 | HepG-2: 3.42 ± 1.31 |
5b | c-Met | 7.95 | HepG-2: 3.56 ± 1.50 |
Cabozantinib | c-Met | 5.38 | HepG-2: 6.21 |
Molecular Docking Insights
Carboxamides evolved from peptide mimetics to privileged kinase scaffolds:
Early Carboxamide Therapeutics (Pre-2000)
Modern Kinase Inhibitors (2000–Present)
Table 3: Evolution of Carboxamide-Based Kinase Inhibitors
Era | Key Compound Class | Therapeutic Application | Design Innovation |
---|---|---|---|
1980s–1990s | Crispine A analogs | Alkaloid synthesis | Cyclopropane ring rearrangement |
Early 2000s | 4-Phenoxyquinolines | Multikinase inhibition (c-Met/VEGFR) | Cyclopropane-1,1-dicarboxamide linkers |
2010s | Pyrazolo[3,4-b]pyridine carboxamides | c-Met-selective inhibitors | Bioisosteric replacement of amides |
2020s | Triazolone-cyclopropanecarboxamides | Neurodegenerative disease | Dual CYP51/CYP5122A1 inhibition |
Recent Advances (2020–2024)
This scaffold remains a cornerstone in precision oncology, with ongoing clinical evaluation of derivatives like camonsertib (pyrazolopyrimidine carboxamide) in ATR kinase inhibition [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9